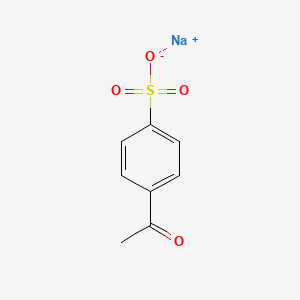Sodium 4-Acetylbenzenesulfonate
CAS No.: 61827-67-6
Cat. No.: VC2277520
Molecular Formula: C8H8NaO4S
Molecular Weight: 223.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61827-67-6 |
|---|---|
| Molecular Formula | C8H8NaO4S |
| Molecular Weight | 223.20 g/mol |
| IUPAC Name | sodium;4-acetylbenzenesulfonate |
| Standard InChI | InChI=1S/C8H8O4S.Na/c1-6(9)7-2-4-8(5-3-7)13(10,11)12;/h2-5H,1H3,(H,10,11,12); |
| Standard InChI Key | JZIBEOJBBDOVSB-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)S(=O)(=O)O.[Na] |
Introduction
Chemical Structure and Properties
Molecular Information
Sodium 4-Acetylbenzenesulfonate is an organic sodium salt with a structure consisting of a benzene ring substituted with an acetyl group at the para (4) position and a sulfonate group that forms an ionic bond with sodium. While specific data for this compound is limited in the literature, we can construct its properties based on structural analysis:
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C8H7NaO4S | Contains an acetyl group (C(O)CH3) at para position |
| Molecular Weight | 222.19 g/mol | Calculated based on atomic weights |
| Structural Features | Aromatic ring with acetyl and sulfonate groups | Acetyl group increases polarity compared to methyl analogs |
| Appearance | Likely white crystalline solid | Based on similar sodium sulfonates |
| Solubility | Highly water-soluble | Characteristic of sodium sulfonates |
The compound shares structural similarities with Sodium 4-methylbenzenesulfonate (Molecular Formula: C7H7NaO3S, Molecular Weight: 194.18 g/mol), though the acetyl group in place of the methyl group significantly changes its chemical reactivity and properties.
Comparative Analysis
Compared to the methyl-substituted analog (Sodium 4-methylbenzenesulfonate), the acetyl-substituted compound has:
-
Higher molecular weight (222.19 vs. 194.18 g/mol)
-
Increased polarity due to the carbonyl group
-
Different electronic properties affecting reactivity
-
Potentially higher solubility in polar solvents
Synthesis Methods
Transformation from Sulfonic Acid
Research on related compounds suggests that Sodium 4-Acetylbenzenesulfonate could be prepared from 4-acetylbenzenesulfonic acid through neutralization with a sodium base. A similar process has been documented for 4-methylbenzenesulfonic acid:
"A mixture of 4-methylbenzenesulfonic acid (0.2 mmol), cyanuric chloride (0.22 mmol, 1.1 eq.), Catalyst (X mol%) and CH3CN (1.0 mL) was allowed to stir at 60°C in an oven-dried tube for 12 h..."
This approach could potentially be adapted for the acetyl analog with appropriate modifications to reaction conditions.
Applications and Industry Relevance
Analytical Methods
For analytical purposes, related compounds have been studied using HPLC methods. For instance:
"Sodium 4-methylbenzenesulfonate can be analyzed by this reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid."
Similar analytical approaches could be applied to Sodium 4-Acetylbenzenesulfonate, potentially with adjustments to account for the different functional group.
Market Considerations
Industry Drivers
Key factors that may influence the market for Sodium 4-Acetylbenzenesulfonate include:
-
Increased demand for specialized surfactants in various industries
-
Growth in pharmaceutical research requiring specific intermediates
-
Expansion of the personal care products market
-
Technological advancements in chemical synthesis
-
Sustainability initiatives driving innovation in chemical processes
As noted for related compounds: "As manufacturers continue to focus on product innovation and sustainable practices, the demand for sodium 4-methylbenzenesulfonate is expected to rise, which in turn will propel market expansion in the coming years."
Future Research Directions
Research Opportunities
Several research opportunities exist for Sodium 4-Acetylbenzenesulfonate:
-
Optimization of synthesis methods for improved yield and purity
-
Exploration of novel applications leveraging the acetyl functionality
-
Development of structure-activity relationships compared to other substituted benzenesulfonates
-
Investigation of potential catalytic applications
-
Assessment of performance in specialty formulations
Technological Advancements
Recent developments in related compounds suggest potential areas for innovation:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume